molecular formula C18H16N2O2 B11039770 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione CAS No. 144040-35-7

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11039770
CAS No.: 144040-35-7
M. Wt: 292.3 g/mol
InChI Key: MUCSPPYIZOAGTH-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of indole derivatives with other organic compounds under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an indole moiety with a pyrrolidine-2,5-dione ring system makes it a valuable compound for various research applications.

Properties

CAS No.

144040-35-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H16N2O2/c21-17-12-16(18(22)20(17)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9,16H,10-12H2

InChI Key

MUCSPPYIZOAGTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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